

Oganomycin GA as a molecular probe for peptidoglycan synthesis

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Compound of Interest

Compound Name: Oganomycin GA

Cat. No.: B1255121

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Oganomycin GA: A Molecular Probe for Peptidoglycan Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific molecule named "**Oganomycin GA**" is not readily available in the public scientific literature. The following application notes and protocols are based on the established principles and methodologies for well-characterized molecular probes that target peptidoglycan (PG) synthesis, such as fluorescent D-amino acids (FDAAs) and fluorescently labeled vancomycin. "**Oganomycin GA**" is used here as a representative name for a hypothetical probe with similar functionalities.

Introduction

The bacterial cell wall is a vital structure, primarily composed of peptidoglycan (PG), that maintains cell shape and protects against environmental stress. The dynamic process of PG synthesis is a key target for many antibiotics. Molecular probes that specifically label sites of PG synthesis are invaluable tools for understanding bacterial growth, cell division, and the mechanisms of antibiotic action. **Oganomycin GA** is presented here as a novel molecular probe designed to fluorescently label nascent PG, enabling real-time visualization and quantification of cell wall synthesis in live bacteria.

Principle of Action

Oganomycin GA is a fluorescently tagged molecule that is incorporated into the bacterial cell wall during the synthesis process. Similar to fluorescent D-amino acids (FDAAs), it is hypothesized that **Oganomycin GA** is recognized by the enzymes responsible for cross-linking the peptide side chains of the PG mesh, leading to its covalent integration into the cell wall. This allows for the direct visualization of active PG synthesis sites.

Applications

- **Visualization of Bacterial Growth and Morphology:** **Oganomycin GA** can be used to study the spatial and temporal dynamics of cell wall synthesis in various bacterial species.
- **Antibiotic Mechanism of Action Studies:** This probe can be used to investigate how different antibiotics affect PG synthesis by observing changes in labeling patterns.
- **High-Throughput Screening for Novel Antibiotics:** **Oganomycin GA** can be employed in screening assays to identify new compounds that inhibit cell wall synthesis.
- **Super-Resolution Microscopy:** The fluorescent properties of **Oganomycin GA** are amenable to advanced imaging techniques like STORM, SIM, and STED, allowing for nanoscale visualization of PG architecture.[\[1\]](#)

Data Presentation

Table 1: Spectral Properties of **Oganomycin GA**

Property	Value
Excitation Maximum (nm)	488
Emission Maximum (nm)	520
Quantum Yield	0.85
Molar Extinction Coefficient ($M^{-1}cm^{-1}$)	75,000

Table 2: Recommended Working Concentrations for Different Bacterial Species

Bacterial Species	Gram Type	Recommended Concentration (µg/mL)	Incubation Time (min)
Escherichia coli	Gram-Negative	1 - 5	15 - 30
Bacillus subtilis	Gram-Positive	0.5 - 2	10 - 20
Staphylococcus aureus	Gram-Positive	0.5 - 2	10 - 20
Pseudomonas aeruginosa	Gram-Negative	2 - 10	20 - 40

Experimental Protocols

Protocol 1: Live-Cell Labeling of Peptidoglycan Synthesis

This protocol describes the general procedure for labeling actively growing bacteria with **Oganomycin GA**.

Materials:

- Bacterial culture in exponential growth phase
- **Oganomycin GA** stock solution (1 mg/mL in DMSO)
- Phosphate-buffered saline (PBS)
- Microcentrifuge tubes
- Microscope slides and coverslips
- Fluorescence microscope with appropriate filter sets

Procedure:

- Grow a bacterial culture to the mid-exponential phase (OD600 ≈ 0.4-0.6).

- Dilute the **Oganomycin GA** stock solution to the desired working concentration in fresh, pre-warmed growth medium (refer to Table 2).
- Add the **Oganomycin GA** solution to 1 mL of the bacterial culture.
- Incubate the culture under normal growth conditions for the recommended time (refer to Table 2).
- Pellet the cells by centrifugation at 5000 x g for 2 minutes.
- Wash the cells twice by resuspending the pellet in 1 mL of PBS and repeating the centrifugation step.
- Resuspend the final cell pellet in a small volume of PBS (e.g., 50 µL).
- Mount 5 µL of the cell suspension on a microscope slide with a coverslip.
- Image the cells using a fluorescence microscope.

Protocol 2: Competition Assay to Screen for Cell Wall Synthesis Inhibitors

This protocol can be used to screen for compounds that inhibit PG synthesis.

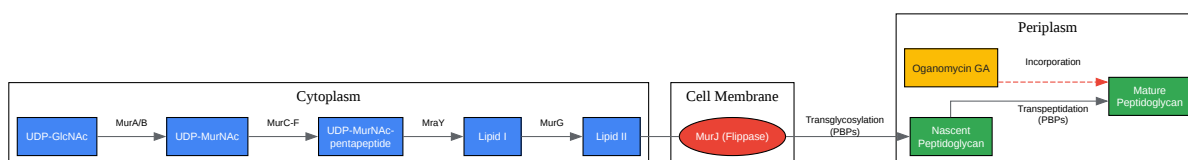
Materials:

- Bacterial culture in exponential growth phase
- **Oganomycin GA**
- Test compounds (potential inhibitors)
- Positive control inhibitor (e.g., Vancomycin)^{[2][3][4]}
- 96-well microplate (black, clear bottom)
- Plate reader with fluorescence detection capabilities

Procedure:

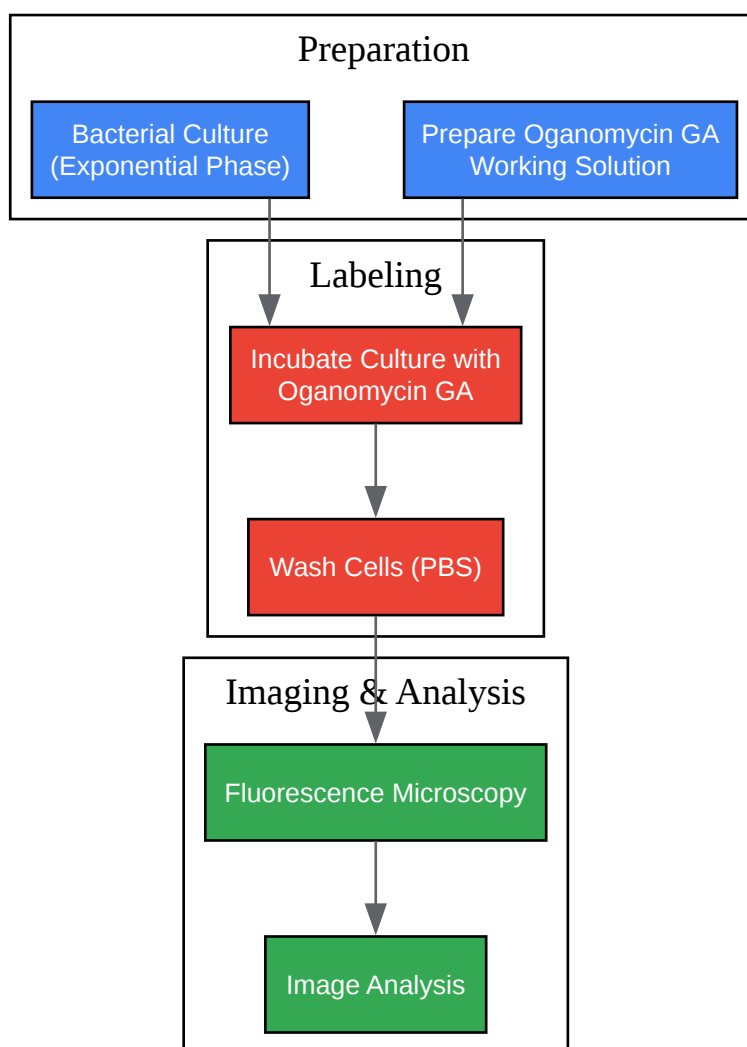
- Grow a bacterial culture to the mid-exponential phase.
- In a 96-well plate, add 100 μ L of the bacterial culture to each well.
- Add the test compounds at various concentrations to the wells. Include wells with a known inhibitor (positive control) and wells with no compound (negative control).
- Incubate the plate at the optimal growth temperature for 30 minutes.
- Add **Oganomycin GA** to all wells at its optimal working concentration.
- Incubate for an additional 30 minutes.
- Measure the fluorescence intensity in each well using a plate reader (Excitation: 488 nm, Emission: 520 nm).
- A decrease in fluorescence intensity in the presence of a test compound indicates potential inhibition of PG synthesis.

Visualizations



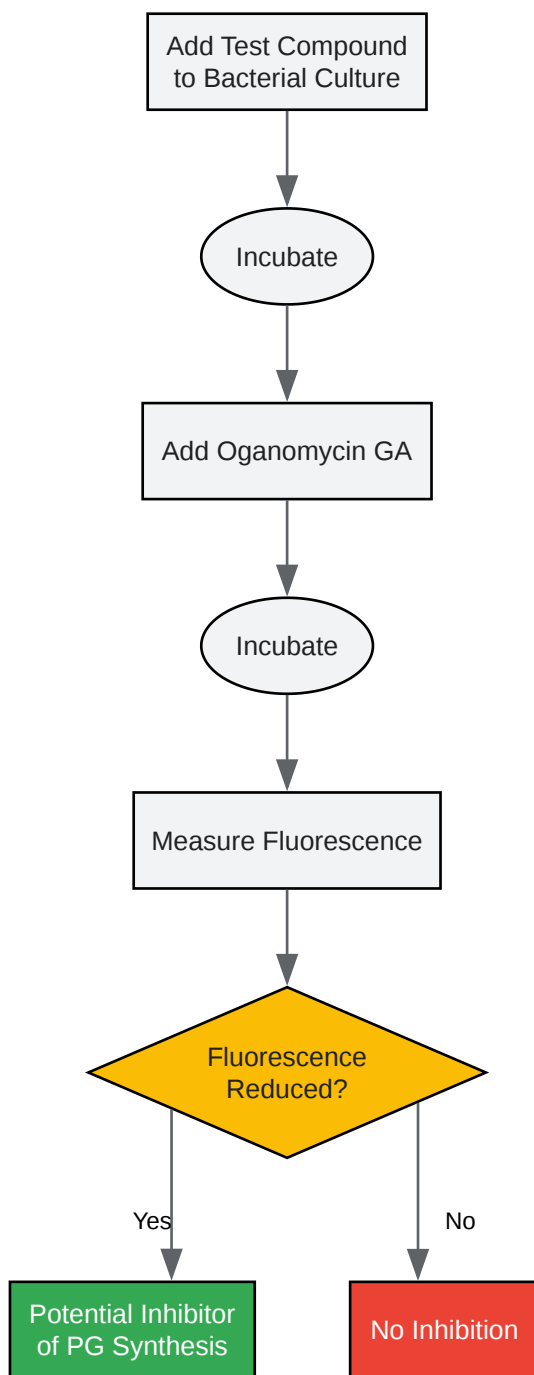
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Caption: **Oganomycin GA** is incorporated during peptidoglycan synthesis.



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Caption: Workflow for labeling bacteria with **Oganomycin GA**.



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Caption: Logic for screening PG synthesis inhibitors.

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